



Application Notes and Protocols for Quantifying Centrosome Declustering with AZ82

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosome amplification, the presence of more than two centrosomes, is a common feature of many cancer cells and is associated with genomic instability and tumor progression. To survive, cancer cells with supernumerary centrosomes often cluster them into two functional poles to ensure a bipolar cell division. This reliance on centrosome clustering presents a therapeutic vulnerability. AZ82 is a selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET), which plays a crucial role in this clustering process.[1][2][3][4][5] By inhibiting KIFC1, AZ82 induces centrosome declustering, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death in cancer cells with amplified centrosomes.[1][2][3][4] These application notes provide detailed protocols for quantifying the effects of AZ82 on centrosome declustering.

Mechanism of Action

AZ82 is an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule binary complex.[1][2][3][4] This binding inhibits the microtubule-stimulated ATPase activity of KIFC1, which is essential for its motor function in crosslinking and sliding microtubules to cluster centrosomes.[1][2][3] The inhibition of KIFC1 leads to a failure in bundling extra centrosomes, resulting in the formation of multipolar mitotic spindles.[1][4]



Data Presentation

Quantitative Analysis of AZ82 Activity

Parameter	Value	Cell Line	Reference
Ki for KIFC1	43 nM	-	[1][4]
IC50 for KIFC1 ATPase activity	300 nM	-	[1]
IC50 for mant-ATP binding	0.90 ± 0.09 μM	-	[1][4]
IC50 for mant-ADP release	1.26 ± 0.51 μM	-	[1][4]

Representative Dose-Response of AZ82 on Spindle

Multipolarity in BT-549 Cells

AZ82 Concentration (μM)	Percentage of Mitotic Cells with Multipolar Spindles (%)
0 (DMSO control)	5 - 10
0.1	20 - 30
0.5	40 - 60
1.0	60 - 80
5.0	> 80

Note: This table represents expected results based on the known activity of **AZ82** in BT-549 cells, which are known to have amplified centrosomes and are sensitive to KIFC1 inhibition.[1] [4] Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and AZ82 Treatment



- Cell Line Selection: Use a cancer cell line with known centrosome amplification, such as the breast cancer cell line BT-549. As a negative control, a cell line with a normal centrosome number, like HeLa, can be used.[1][4]
- Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
- AZ82 Treatment: Prepare a stock solution of AZ82 in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 μM). Include a DMSO-only vehicle control.
- Incubation: Replace the medium in the wells with the **AZ82**-containing or control medium and incubate for a period sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

Protocol 2: Immunofluorescence Staining for Centrosomes and Microtubules

This protocol is adapted from established immunofluorescence procedures.[6][7]

- Fixation:
 - Aspirate the culture medium.
 - Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Fix the cells with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization (if using paraformaldehyde fixation):
 - Wash the cells three times with PBS.
 - Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking:
 - Wash the cells three times with PBS.



- Block with 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute primary antibodies in the blocking buffer. To visualize centrosomes and spindles, use:
 - Rabbit anti-pericentrin or rabbit anti-y-tubulin (for centrosomes).
 - Mouse anti- α -tubulin (for microtubules).
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the coverslips three times with PBST.
 - Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) in the blocking buffer.
 - Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
- DNA Staining and Mounting:
 - Wash the coverslips three times with PBST.
 - Incubate with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes to stain the DNA.
 - Wash twice with PBST.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 3: Microscopy and Quantitative Analysis

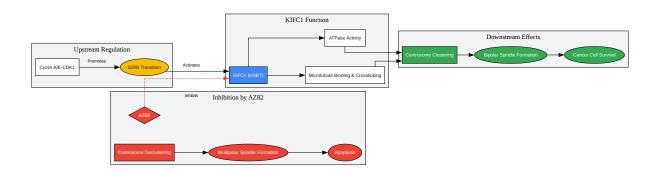
Image Acquisition:



- Use a high-resolution fluorescence microscope (confocal or deconvolution) to capture Zstack images of mitotic cells.
- \circ Identify mitotic cells by their condensed chromatin (DAPI staining) and the presence of a mitotic spindle (α -tubulin staining).
- Quantification of Centrosome Declustering:
 - Spindle Pole Counting: In each mitotic cell, count the number of distinct spindle poles, which are identified as focused centers of microtubule asters and will be marked by pericentrin/y-tubulin staining.
 - Categorization: Classify mitotic cells as having either a bipolar spindle (2 poles) or a multipolar spindle (>2 poles).
 - Calculation: For each treatment condition, count at least 100 mitotic cells and calculate the percentage of cells with multipolar spindles.
 - Inter-centrosome Distance: For a more detailed analysis, the 3D distance between individual centrosomes (pericentrin/y-tubulin dots) within a mitotic cell can be measured using image analysis software (e.g., ImageJ/Fiji). An increase in the average intercentrosome distance in treated cells compared to control cells indicates declustering.

Visualizations KIFC1 Signaling and Inhibition by AZ82



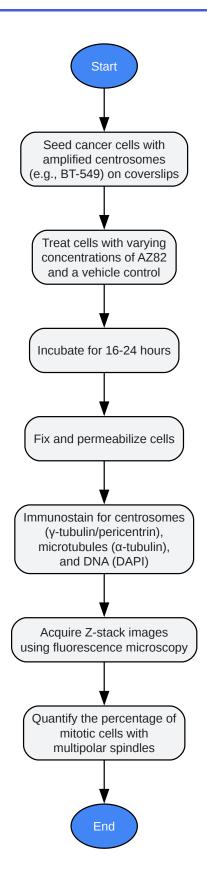


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Caption: KIFC1 signaling pathway and its inhibition by AZ82.

Experimental Workflow for Quantifying Centrosome Declustering





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Caption: Workflow for AZ82 treatment and analysis.



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